2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole
Description
2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two phenyl groups and a phenylsulfanyl group attached to the imidazole ring.
Properties
Molecular Formula |
C27H20N2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,4-diphenyl-5-(4-phenylsulfanylphenyl)-1H-imidazole |
InChI |
InChI=1S/C27H20N2S/c1-4-10-20(11-5-1)25-26(29-27(28-25)22-12-6-2-7-13-22)21-16-18-24(19-17-21)30-23-14-8-3-9-15-23/h1-19H,(H,28,29) |
InChI Key |
QXTLXDWTGLXYRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)SC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole typically involves the cyclocondensation of an aromatic aldehyde, benzil, and ammonium acetate. One efficient method uses lactic acid as a promoter at 160°C. This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that allow for the synthesis of complex molecules in a single vessel. This approach increases product yield and reduces reaction time. Various catalysts, such as Lewis acids and ionic liquids, are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the imidazole ring .
Scientific Research Applications
2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4,5-triphenyl-1H-imidazole: Similar structure but lacks the phenylsulfanyl group.
2,5-diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of an imidazole ring.
Uniqueness
The presence of the phenylsulfanyl group in 2,5-diphenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
